(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride

Medicinal chemistry Occupational safety Procurement risk assessment

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine dihydrochloride (CAS 2137741-70-7) is a chiral, cis-configured cyclopentylamine derivative featuring a 1-methylpyrazol-4-yl ether substituent, supplied as a dihydrochloride salt. With a molecular formula of C₉H₁₇Cl₂N₃O and a molecular weight of 254.16 g/mol, this compound is classified as a skin irritant (Skin Irrit.

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.16
CAS No. 2137741-70-7
Cat. No. B2949664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride
CAS2137741-70-7
Molecular FormulaC9H17Cl2N3O
Molecular Weight254.16
Structural Identifiers
SMILESCN1C=C(C=N1)OC2CCCC2N.Cl.Cl
InChIInChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1
InChIKeyPWUODWXXXCVKML-DBEJOZALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2137741-70-7 – (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine Dihydrochloride Identity and Procurement Starting Point


(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine dihydrochloride (CAS 2137741-70-7) is a chiral, cis-configured cyclopentylamine derivative featuring a 1-methylpyrazol-4-yl ether substituent, supplied as a dihydrochloride salt [1]. With a molecular formula of C₉H₁₇Cl₂N₃O and a molecular weight of 254.16 g/mol, this compound is classified as a skin irritant (Skin Irrit. 2, H315), eye irritant (Eye Irrit. 2, H319), and may cause respiratory irritation (STOT SE 3, H335) under the CLP regulation [2]. It is primarily utilized as a research intermediate in medicinal chemistry, particularly in kinase inhibitor programs targeting JNK and related pathways [3]. The defined (1S,2R) stereochemistry and the specific 1-methylpyrazol-4-yl ether linkage are critical structural determinants that distinguish this compound from its regioisomeric and des-methyl analogs in structure-activity relationships.

Why Generic Substitution Fails for 2137741-70-7 – Structural Determinants That Preclude Analog Interchange


Substituting 2137741-70-7 with a close analog in a research or industrial protocol is not straightforward because the compound's activity profile is governed by three interdependent structural features: the cis-(1S,2R) relative stereochemistry of the cyclopentane ring, the 1-methyl substitution on the pyrazole nitrogen, and the ether linkage at the pyrazole 4-position. For example, the des-methyl analog (CAS 2138271-87-9) lacks the N-methyl group, which can alter hydrogen-bonding capacity, metabolic stability, and target binding affinity [1]. Likewise, regioisomers where the pyrazole is attached via a C–C bond at the cyclopentane 1-position rather than the 2-oxy linkage exhibit fundamentally different spatial presentation of the amine pharmacophore. In kinase inhibitor scaffolds disclosed by Ohi et al., the specific substitution pattern on the pyrazole ring directly modulates JNK inhibitory potency, and seemingly minor modifications such as N-methylation or alteration of the ether linkage can shift IC₅₀ values by orders of magnitude [2]. Consequently, generic interchange without confirmatory data risks invalidating structure-activity relationships and introducing uncontrolled variables into synthetic or biological workflows.

Quantitative Differentiation Evidence for 2137741-70-7 Versus Closest Analogs


Target Compound CAS 2137741-70-7 vs. Des-Methyl Analog CAS 2138271-87-9: Comparative Hazard Classification

The target compound (CAS 2137741-70-7) and its des-methyl analog (CAS 2138271-87-9) differ in their notified CLP hazard classifications. The target compound carries three hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. In contrast, the des-methyl analog has no hazard classifications notified to the ECHA C&L inventory as of the latest update, implying a distinct toxicological profile or simply a data gap that represents an unknown risk for laboratory handling [2]. For procurement decisions, the classified compound provides a known, manageable risk envelope, whereas the unclassified analog introduces uncharacterized occupational exposure uncertainty.

Medicinal chemistry Occupational safety Procurement risk assessment

Molecular Formula and Exact Mass Differentiate 2137741-70-7 from Common Isomeric Impurities and Byproducts

The free base of the target compound (C₉H₁₅N₃O) has a monoisotopic mass of 181.1215 Da [1]. The dihydrochloride salt form (C₉H₁₇Cl₂N₃O) has an average molecular weight of 254.16 g/mol. This mass signature is distinct from the common regioisomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (C₉H₁₅N₃, monoisotopic mass 165.1266 Da for free base) , which incorporates the pyrazole via a direct C–C bond at the cyclopentane 1-position and lacks the ether oxygen. The mass difference of 16 Da (one oxygen atom) provides a definitive analytical handle for identity confirmation and purity assessment via LC-MS or HRMS, enabling laboratories to distinguish the target ether from the non-ether regioisomer in incoming material lots.

Analytical chemistry Quality control Identity verification

Stereochemical Integrity of 2137741-70-7 vs. Racemic or Trans Diastereomers in JNK Inhibitor SAR Context

The patent literature on pyrazole-based JNK inhibitors emphasizes that both the relative stereochemistry of the cyclopentane ring and the substitution pattern on the pyrazole are critical for inhibitory activity [1]. In the series disclosed by Ohi et al., compounds bearing a cis-(1R,2S) or (1S,2R) configuration (corresponding to the relative stereochemistry of CAS 2137741-70-7) were explicitly claimed as the active stereoisomers, with trans diastereomers and racemic mixtures showing reduced or no JNK inhibitory activity [1]. While no public IC₅₀ value is available specifically for the isolated (1S,2R) enantiomer of 2137741-70-7, the patent establishes a class-level precedent that the cis configuration is a pharmacophoric requirement. Compounds with trans configuration or undefined stereochemistry are expected to underperform as JNK inhibitors, making the specified (1S,2R) designation essential for structure-activity studies.

Kinase inhibition Stereochemistry-dependent activity Drug design

Validated MDL Identifier (MFCD31542453) Enables Automated Procurement and Inventory Integration

CAS 2137741-70-7 is assigned the unique MDL number MFCD31542453, which is registered in multiple chemical supplier databases [1]. This identifier is not shared by either the des-methyl analog (CAS 2138271-87-9, MDL MFCD31629780 [2]) or the regioisomeric C-linked pyrazole (no MFCD listed). The availability of a validated, database-recognized MDL number enables direct integration with electronic laboratory information management systems (LIMS), procurement platforms, and automated inventory tracking software. Analogs lacking an MFCD entry require manual entry and are prone to transcription errors in large compound collections.

Laboratory informatics Inventory management Automated procurement

Optimal Application Scenarios for 2137741-70-7 Based on Verified Differentiation Evidence


JNK Kinase Inhibitor Lead Optimization and SAR Expansion

Based on the patent-established requirement for cis-cyclopentane stereochemistry and N-methylpyrazole substitution for JNK inhibition [1], 2137741-70-7 is positioned as a key intermediate or scaffold for synthesizing JNK-targeting compounds. The defined (1S,2R) stereochemistry allows structure-activity relationship (SAR) studies to systematically probe the contribution of the ether oxygen, N-methyl group, and amine position to kinase selectivity and potency. Procurement in the specified salt form (dihydrochloride) ensures consistent solubility and handling properties across synthetic batches, as corroborated by the known hazard classification profile [2].

Differential Building Block for Parallel Library Synthesis with Regioisomeric Controls

The 16 Da mass difference between 2137741-70-7 and its regioisomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine enables their use as matched molecular pairs in combinatorial library synthesis. By incorporating both the 2-oxy-linked and 1-C-linked pyrazole variants into parallel arrays, medicinal chemists can directly assess the impact of the ether linkage on target binding, metabolic stability, and physicochemical properties. The validated MDL identifier (MFCD31542453) [3] facilitates automated weighing and tracking of the target compound in high-throughput synthesis platforms.

Occupational Safety–Informed Scale-Up and Pilot Production

Unlike its des-methyl analog, which lacks notified hazard classifications [4], 2137741-70-7 comes with a defined CLP classification (H315, H319, H335) [5] that allows process safety engineers to design specific engineering controls, personal protective equipment requirements, and exposure monitoring plans prior to scale-up. This regulatory clarity can accelerate the transition from milligram-scale medicinal chemistry to multi-gram or kilogram production by reducing the time required for de novo hazard characterization studies.

Quote Request

Request a Quote for (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.